molecular formula C17H13FN2O3S B2559932 4-(4-Fluorophenoxy)-5-(methylsulfonyl)-2-phenylpyrimidine CAS No. 478080-85-2

4-(4-Fluorophenoxy)-5-(methylsulfonyl)-2-phenylpyrimidine

Cat. No. B2559932
CAS RN: 478080-85-2
M. Wt: 344.36
InChI Key: NOBOPDUCDAKINQ-UHFFFAOYSA-N
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Description

4-(4-Fluorophenoxy)-5-(methylsulfonyl)-2-phenylpyrimidine, commonly known as FMSP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMSP belongs to the class of pyrimidine compounds, which are known for their diverse biological activities.

Scientific Research Applications

Other Applications

While less explored, FPMP may have additional applications:

Keep in mind that ongoing research may uncover more applications for FPMP and its derivatives. Always consult the latest literature for updates and breakthroughs . If you need further details or have specific questions, feel free to ask!

Safety and Hazards

The safety and hazards of a compound refer to its potential risks to human health and the environment. The safety data sheet (SDS) provides information on the potential hazards of a compound, including its toxicity, flammability, and environmental impact .

properties

IUPAC Name

4-(4-fluorophenoxy)-5-methylsulfonyl-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3S/c1-24(21,22)15-11-19-16(12-5-3-2-4-6-12)20-17(15)23-14-9-7-13(18)8-10-14/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBOPDUCDAKINQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CN=C(N=C1OC2=CC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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